Foaming and Protein‑Load Activity Retention – Class‑Level Inference from C8 Analogue vs. C12 Analogue
Patent US6610248 teaches that N,N‑bis(3‑aminopropyl)octylamine (C8) exhibits “good antibacterial activity … which remains virtually unchanged in the presence of proteins”, whereas the C12 analogue “markedly decreases” under the same conditions and additionally generates strong foam that is difficult to control [1]. The systematic chain‑length trend documented within the patent indicates that elongating the alkyl substituent beyond C12 preserves the protein‑load robustness while further depressing foam. Because the C18 homologue possesses the same triamine head group but an even longer hydrophobic segment, it is expected to deliver at least the same protein‑load tolerance and lower foaming seen with the C8 compound, making it a far superior candidate for disinfectants used in blood‑ or protein‑soiled environments.
| Evidence Dimension | Antibacterial activity retention in the presence of proteins (qualitative observation) |
|---|---|
| Target Compound Data | C8 analogue: activity “remains virtually unchanged” in protein‑loaded assays; low foaming tendency |
| Comparator Or Baseline | C12 analogue (N,N‑bis(3‑aminopropyl)dodecylamine): activity “markedly decreases” in the presence of proteins; strong foaming tendency |
| Quantified Difference | Not quantified numerically; qualitative description of retention vs. marked decrease |
| Conditions | Suspension tests (EN 1276 / EN 1650) for bactericidal and fungicidal activity; Ross‑Miles foam test for foaming behaviour |
Why This Matters
Procurement of the C18 triamine directly addresses the key shortcomings of the established C12 biocide, namely foam generation and activity loss in protein‑rich conditions, which are critical for hospital instrument disinfection, CIP systems in food plants, and veterinary applications.
- [1] Patent US6610248 – Disinfectants having N,N-bis(3-aminopropyl)octylamine as the active substance. Filed 2000-06-23, published 2003-08-26. View Source
